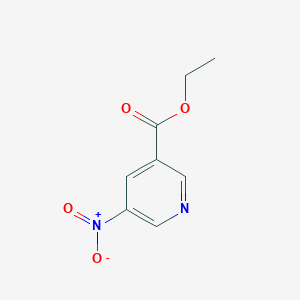

Ethyl 5-nitro-nicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-7(10(12)13)5-9-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCBVKXZBZVCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535091 | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-89-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-nitro-nicotinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitro-nicotinate, with the Chemical Abstracts Service (CAS) registry number 1462-89-1, is a nitro-substituted derivative of ethyl nicotinate. This compound belongs to the class of nitropyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group on the pyridine ring can profoundly influence the molecule's electronic properties and biological function, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a detailed overview of the physical and chemical properties of this compound, a potential synthesis protocol, and a discussion of its anticipated biological activities based on related compounds.

Physical and Chemical Properties

A comprehensive summary of the known physical and chemical properties of this compound is presented below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature. Much of the available data is for the parent compound, ethyl nicotinate, and should be used for comparative purposes with caution.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1] |

| CAS Number | 1462-89-1 | [1][2] |

| Appearance | Solid or liquid | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Density | Data not available |

For comparison, the properties of the parent compound, ethyl nicotinate, are provided in the following table.

Table 2: Physical and Chemical Properties of Ethyl Nicotinate

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [4] |

| CAS Number | 614-18-6 | [4] |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Melting Point | 8-10 °C | [6] |

| Boiling Point | 223-224 °C | [6] |

| Density | 1.107 g/mL at 25 °C | [6] |

| Solubility | Miscible with ethanol and ether; slightly soluble in water. | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. The following is a plausible experimental protocol for the synthesis of this compound, based on general procedures for the nitration of aromatic rings.[3]

Reaction:

Materials:

-

Ethyl nicotinate

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature. This creates the nitrating mixture.

-

In a separate flask, dissolve ethyl nicotinate in a minimal amount of concentrated sulfuric acid.

-

Slowly add the ethyl nicotinate solution to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete nitration.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

The crude product may be purified by column chromatography or recrystallization to yield pure this compound.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the broader class of nitropyridine derivatives has been the subject of extensive research, revealing a range of biological activities.[7][8][9]

Anticipated Biological Activities:

-

Antimicrobial Activity: Nitropyridine derivatives have demonstrated notable efficacy against various bacterial strains, including Mycobacterium tuberculosis. The nitro group is often crucial for this activity, as it can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.

-

Anticancer Activity: The cytotoxic potential of nitropyridines against various cancer cell lines is an active area of investigation. The mechanism of action is thought to involve the modulation of enzyme activity or interaction with cellular targets essential for cancer cell proliferation.

-

Enzyme Inhibition: Certain nitropyridine derivatives have been shown to act as inhibitors of various enzymes. For example, some have exhibited inhibitory activity against urease and chymotrypsin.[7]

General Signaling Pathway for Bioactivation of Nitroaromatic Compounds:

The biological activity of many nitroaromatic compounds is dependent on their metabolic activation through the reduction of the nitro group. This process is often carried out by nitroreductase enzymes found in both prokaryotic and eukaryotic cells.

Caption: Bioactivation of nitroaromatic compounds.

Safety and Handling

-

Handling: Use in a well-ventilated area.[10] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

-

Storage: Store in a cool, dry place away from heat and ignition sources.[11] Keep the container tightly closed.

-

Hazards: Nitro compounds can be flammable and may have toxic properties. Ethyl nicotinate is known to be an irritant to the skin, eyes, and respiratory system.[10]

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this compound before handling or use.

This compound is a compound with significant potential for research and development in the pharmaceutical and agrochemical industries. While a complete profile of its physical and chemical properties is not yet fully established in the public literature, its structural relationship to other biologically active nitropyridines suggests it is a promising candidate for further investigation. The synthesis protocol outlined provides a viable route for its preparation, and the understanding of the general bioactivation pathway for nitroaromatic compounds offers a starting point for exploring its mechanism of action. As with any chemical compound, proper safety precautions are essential when handling this compound. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

References

- 1. 1462-89-1|Ethyl 5-nitronicotinate|BLD Pharm [bldpharm.com]

- 2. jwpharmlab.com [jwpharmlab.com]

- 3. lookchem.com [lookchem.com]

- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl nicotinate | 614-18-6 [chemicalbook.com]

- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.ie [fishersci.ie]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Ethyl 5-Nitro-Nicotinate (CAS: 1462-89-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitro-nicotinate, with the CAS number 1462-89-1, is a substituted pyridine derivative that serves as a key building block in organic synthesis. Its chemical structure, featuring both an ethyl ester and a nitro group on the pyridine ring, makes it a versatile intermediate for the preparation of a variety of more complex molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectral data, and its role as a precursor in the synthesis of pharmacologically relevant compounds. While detailed experimental protocols and specific biological activity data for the compound itself are limited in publicly accessible literature, this document consolidates the existing information to support its application in research and development.

Chemical and Physical Properties

Precise, experimentally determined quantitative data for the physical properties of this compound are not consistently available across public domains. The information presented below is a consolidation of data from various chemical suppliers and databases. It is recommended that users verify these properties through their own analytical methods.

| Property | Value | Reference |

| CAS Number | 1462-89-1 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Appearance | Solid or liquid | |

| Storage | Store in a sealed, air-resistant place. |

Note: Specific values for melting point, boiling point, density, and solubility are not consistently reported in the available literature. Researchers should determine these values experimentally as needed.

Spectral Data

While many commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, HPLC, and LC-MS for this compound, the actual spectra are often proprietary.[1] The expected spectral characteristics can be inferred from the structure and comparison with related compounds like ethyl nicotinate.[3][4][5]

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine ring and the ethyl ester group. The electron-withdrawing nature of the nitro group and the ester group will influence the chemical shifts of the aromatic protons, generally shifting them downfield.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those closer to the nitrogen and nitro group being significantly shifted), and the carbons of the ethyl group.

Synthesis

A general experimental protocol for esterification would involve reacting 5-nitronicotinic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture would typically be heated under reflux, and the progress monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, for example, by neutralization, extraction, and subsequent crystallization or column chromatography.

Applications in Drug Development and Organic Synthesis

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[6][7] The nitro group can be reduced to an amino group, which can then be further functionalized, making it a valuable synthon in drug discovery and development.[6]

While specific biological activities of this compound itself are not well-documented, its derivatives are of interest in medicinal chemistry. For instance, the core structure is related to nicotinic acid (niacin), a well-known vitamin with roles in metabolic regulation.[6] The introduction of a nitro group provides a handle for chemical modification to explore structure-activity relationships in the design of new therapeutic agents.

The following diagram illustrates the potential role of this compound as a building block in a drug discovery workflow.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity of this compound or its direct effects on cellular signaling pathways. The biological profile of compounds derived from this intermediate would be highly dependent on the subsequent chemical modifications. For example, the reduction of the nitro group to an amine opens up possibilities for creating derivatives that could potentially interact with a variety of biological targets.

Research on the biological evaluation of derivatives of related nitro-nicotinate structures could provide insights into potential areas of investigation.[8][9][10][11] General studies on the impact of nitroaromatic compounds on cellular pathways often focus on mechanisms related to oxidative stress or their potential as hypoxia-activated prodrugs, though this has not been specifically reported for this compound.[12][13][14]

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and other areas of chemical research. While a comprehensive dataset of its physicochemical properties and biological activities is not yet publicly available, its structural features suggest a wide scope for chemical derivatization. This guide serves as a starting point for researchers, highlighting the current state of knowledge and identifying areas where further experimental investigation is needed to fully characterize and exploit the potential of this compound. It is recommended that researchers relying on this intermediate for their work perform their own comprehensive analyses to confirm its properties and purity.

References

- 1. rsc.org [rsc.org]

- 2. 1462-89-1|Ethyl 5-nitronicotinate|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]

- 5. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 8. Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]

- 12. Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and spectral data of Ethyl 5-nitro-nicotinate

An In-Depth Technical Guide to the Structure and Spectral Data of Ethyl 5-nitro-nicotinate

This technical guide provides a comprehensive overview of the structural and spectral characteristics of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While experimentally verified spectra for this specific compound are not widely available in public databases, this guide presents a detailed set of predicted data based on established spectroscopic principles and data from analogous compounds.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, featuring an ethyl ester at the 3-position and a nitro group at the 5-position of the pyridine ring. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source |

| IUPAC Name | Ethyl 5-nitropyridine-3-carboxylate | N/A |

| CAS Number | 1462-89-1 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| SMILES Code | O=C(OCC)C1=CN=CC([N+]=O)[O-]=C1 | [1] |

Predicted Spectral Data

The following sections provide predicted spectral data for this compound. These predictions are derived from the analysis of its functional groups and comparison with spectral data of structurally related compounds, such as Ethyl nicotinate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show three distinct signals for the aromatic protons of the pyridine ring and two signals for the ethyl ester group. The strong electron-withdrawing effect of the nitro group at the C5 position is expected to significantly deshield the adjacent protons at C4 and C6, shifting them downfield. The proton at C2 would also be shifted downfield relative to unsubstituted Ethyl nicotinate.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 9.7 | s (singlet) | 1H | H-2 | The proton at C2 is adjacent to the ring nitrogen and is expected to be the most downfield aromatic proton. |

| ~9.3 - 9.5 | s (singlet) | 1H | H-6 | This proton is ortho to the nitro group, leading to significant deshielding and a substantial downfield shift. |

| ~8.8 - 9.0 | s (singlet) | 1H | H-4 | This proton is also ortho to the nitro group and is expected to be strongly deshielded. |

| ~4.45 | q (quartet) | 2H | -OCH₂ CH₃ | Typical chemical shift for a methylene group in an ethyl ester, split into a quartet by the adjacent methyl group. |

| ~1.42 | t (triplet) | 3H | -OCH₂CH₃ | Typical chemical shift for a methyl group in an ethyl ester, split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to or near the electronegative nitro group and the ester group will be shifted downfield.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~163 - 165 | C =O (Ester) | The carbonyl carbon of the ester group is typically found in this downfield region.[2][3] |

| ~155 - 157 | C-6 | This carbon is adjacent to the ring nitrogen and influenced by the ortho nitro group, causing a downfield shift.[2] |

| ~150 - 152 | C-2 | The carbon at C2 is adjacent to the ring nitrogen, resulting in a significant downfield shift.[2] |

| ~148 - 150 | C-5 | The carbon directly attached to the nitro group is expected to be strongly deshielded.[2] |

| ~135 - 137 | C-4 | This carbon is ortho to the nitro group, leading to a downfield shift.[2] |

| ~128 - 130 | C-3 | The carbon bearing the ester group. |

| ~62 - 64 | -OCH₂ CH₃ | The methylene carbon of the ethyl ester.[3] |

| ~13 - 15 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl ester.[3] |

Predicted FT-IR Spectral Data

The infrared spectrum will be dominated by absorptions corresponding to the nitro group, the ester carbonyl, and the aromatic ring.

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for C-H bonds on the pyridine ring.[4] |

| ~3000 - 2850 | Medium | Aliphatic C-H Stretch | Characteristic stretching vibrations for C-H bonds of the ethyl group.[4] |

| ~1720 - 1740 | Strong | C=O Stretch (Ester) | Strong absorption due to the carbonyl group of the ethyl ester.[4] |

| ~1580 - 1610 | Medium | C=C & C=N Ring Stretch | Vibrations associated with the aromatic pyridine ring.[4] |

| ~1520 - 1560 | Strong | Asymmetric NO₂ Stretch | A very strong and characteristic absorption for the nitro group.[5] |

| ~1340 - 1360 | Strong | Symmetric NO₂ Stretch | Another very strong and characteristic absorption for the nitro group.[5] |

| ~1250 - 1300 | Strong | C-O Stretch (Ester) | Characteristic stretching of the ester C-O bond. |

Predicted Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

| m/z Value | Proposed Fragment Ion | Proposed Loss | Rationale |

| 196 | [C₈H₈N₂O₄]⁺ | M⁺ (Molecular Ion) | The intact molecule with one electron removed. |

| 167 | [M - C₂H₅]⁺ | Loss of ethyl radical | Cleavage of the ethyl group from the ester. |

| 151 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical | Alpha-cleavage at the ester group, losing the -OEt radical, is a common fragmentation pathway for ethyl esters.[6] |

| 150 | [M - NO₂]⁺ | Loss of nitro group | Fragmentation involving the loss of the nitro group (NO₂) is a characteristic pathway for nitroaromatic compounds.[7] |

| 122 | [M - NO₂ - CO]⁺ | Loss of NO₂ and CO | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ ion.[7] |

| 105 | [C₆H₄NO]⁺ | Loss of NO₂ and C₂H₃O | Further fragmentation of the pyridine ring structure. |

Characterization Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The logical workflow involves confirming the molecular weight and formula by mass spectrometry, identifying functional groups using FT-IR, and finally, assembling the precise atomic connectivity using ¹H and ¹³C NMR.

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described in this guide. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on sample solubility and to avoid overlapping signals.[8]

-

Tube Loading : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup : Use a high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher. Tune and shim the instrument's magnetic field to ensure homogeneity.[8]

-

¹H NMR Acquisition :

-

Pulse Sequence : Use a standard single-pulse experiment.

-

Scans : Acquire 8 to 16 scans for a sample of moderate concentration.

-

Relaxation Delay : A delay of 1-5 seconds between scans is recommended.[8]

-

-

¹³C NMR Acquisition :

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid) : If the sample is a solid, mix a small amount (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, use an instrument with an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Background Spectrum : Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum : Place the sample pellet or position the ATR anvil onto the sample. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing : The software automatically subtracts the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile and thermally stable compound like an ethyl ester, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC system.

-

GC Separation : Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program to separate the analyte from any impurities. A typical program might start at 50°C and ramp to 280°C.[7]

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. For structural elucidation and library matching, Electron Ionization (EI) at a standard energy of 70 eV is used.[7]

-

Mass Analysis : The generated ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

References

- 1. 1462-89-1|Ethyl 5-nitronicotinate|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. www2.egr.uh.edu [www2.egr.uh.edu]

- 6. pharmacy180.com [pharmacy180.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-nitro-nicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-nitro-nicotinate, a key intermediate in medicinal chemistry. This document details the synthetic pathway from ethyl nicotinate, outlines rigorous characterization methodologies, and presents key analytical data in a structured format.

Introduction

This compound (CAS No. 1462-89-1) is a substituted pyridine derivative of significant interest in the field of drug discovery and development. The presence of the nitro group on the pyridine ring activates the molecule for further chemical modifications, making it a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds. Nicotinic acid and its derivatives are known to play crucial roles in various biological processes, and their analogues are explored for the treatment of a multitude of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. The introduction of a nitro group at the 5-position offers a strategic point for chemical elaboration, allowing for the generation of diverse compound libraries for high-throughput screening and lead optimization.

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic nitration of the readily available starting material, ethyl nicotinate. This reaction introduces a nitro group onto the pyridine ring.

Reaction Scheme

The synthesis proceeds via the nitration of ethyl nicotinate using a mixture of nitric acid and sulfuric acid. The strong acid mixture generates the nitronium ion (NO₂⁺), which then acts as the electrophile in the aromatic substitution reaction.

Experimental Protocol

Materials:

-

Ethyl nicotinate

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Reactant: Slowly add ethyl nicotinate to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it in an ice bath. Add this nitrating mixture dropwise to the solution of ethyl nicotinate in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Safety Precautions:

-

This reaction is highly exothermic and should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The addition of the nitrating mixture must be slow and controlled to prevent a runaway reaction.

-

Handle concentrated acids with extreme care.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected data.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | Data not available in search results |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H-2 (Pyridine) |

| ~9.1 | s | 1H | H-6 (Pyridine) |

| ~8.8 | s | 1H | H-4 (Pyridine) |

| ~4.4 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester) |

| ~155 | C-6 (Pyridine) |

| ~150 | C-2 (Pyridine) |

| ~145 | C-5 (Pyridine, C-NO₂) |

| ~135 | C-4 (Pyridine) |

| ~125 | C-3 (Pyridine) |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1530, ~1350 | Strong | N-O stretch (nitro group) |

| ~1600, ~1480 | Medium | C=C and C=N stretch (pyridine) |

| ~1250 | Strong | C-O stretch (ester) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Assignment |

| 196.05 | [M]⁺ (Molecular ion) |

| 167.04 | [M - C₂H₅]⁺ |

| 151.04 | [M - NO₂]⁺ |

| 123.04 | [M - NO₂ - CO]⁺ |

Experimental Protocols for Characterization

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Role in Drug Development

This compound serves as a critical starting material for the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amine, which then acts as a versatile handle for a variety of chemical transformations.

The resulting 5-amino-nicotinate can undergo various reactions such as:

-

Amide bond formation: Coupling with a diverse range of carboxylic acids to generate libraries of amides for screening against various biological targets.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or Suzuki coupling reactions to introduce a variety of substituents.

This versatility makes this compound a valuable building block for generating novel chemical entities with potential as kinase inhibitors, anti-inflammatory agents, and other therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic procedure, coupled with the expected analytical data, serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The strategic importance of this molecule as a versatile intermediate in drug discovery underscores the need for robust and well-documented synthetic and characterization protocols. Future work should focus on obtaining and publishing high-resolution experimental spectral data to further solidify its analytical profile.

Ethyl 5-nitro-nicotinate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for Ethyl 5-nitro-nicotinate, a compound of interest in various research and development applications.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

Data sourced from chemical supplier information.[1][2]

Compound Identification Workflow

The following diagram illustrates a simplified workflow for the identification and characterization of this compound based on its fundamental molecular properties.

Figure 1. Logical workflow for the identification of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound would typically involve standard organic chemistry techniques. A generalized synthetic approach may include the esterification of 5-nitronicotinic acid with ethanol under acidic conditions.

General Esterification Protocol:

-

Reaction Setup: 5-nitronicotinic acid is dissolved in an excess of ethanol.

-

Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Heating: The reaction mixture is heated to reflux for a specified period to drive the equilibrium towards the ester product.

-

Workup: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: The product is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Note: This is a generalized protocol and specific reaction conditions, including temperature, reaction time, and purification methods, should be optimized for each specific application. Further analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm the structure and purity of the final product.

References

An In-depth Technical Guide on the Safe Handling of Ethyl 5-nitro-nicotinate

Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 5-nitro-nicotinate could be located. The following guide is compiled from safety data for structurally similar compounds, including ethyl nicotinate and various nitropyridine derivatives, as well as general safety protocols for handling nitroaromatic compounds. This information is intended for use by qualified researchers and scientists who are capable of interpreting it in the context of their specific laboratory environment and experimental conditions. A thorough risk assessment should be conducted before handling this compound.

This technical guide provides a comprehensive overview of the presumed safety considerations and handling procedures for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the presence of a nitro group on the pyridine ring, this compound is expected to possess hazards beyond those of its parent compound, ethyl nicotinate.

Hazard Identification and Classification

While specific GHS classifications for this compound are unavailable, based on related compounds, it should be handled as a hazardous substance. The introduction of a nitro group onto an aromatic ring can increase toxicity, introduce thermal instability, and enhance reactivity.

Anticipated Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. Nitroaromatic compounds can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

-

Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.

-

Sensitization: May cause skin and respiratory sensitization.

-

Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures or under confinement. This can lead to a rapid increase in pressure and a potential for explosion.

-

Reactivity: May react violently with strong oxidizing agents, strong bases, and reducing agents.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of ethyl nicotinate and the anticipated properties of this compound. The values for the nitrated compound are estimations based on the influence of the nitro group and should be treated with caution.

| Property | Ethyl nicotinate | This compound (Anticipated) | Source |

| Molecular Formula | C₈H₉NO₂ | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 151.16 g/mol | 196.16 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Yellowish solid or liquid | [2] |

| Melting Point | 8-10 °C | Higher than ethyl nicotinate, likely a solid at room temperature. | [1] |

| Boiling Point | 223-224 °C | Expected to be higher, with potential for decomposition at elevated temperatures. | [1] |

| Flash Point | 93 °C | Likely higher than ethyl nicotinate. | [1] |

| Solubility | Soluble in alcohol. Slightly soluble in water. | Likely soluble in common organic solvents. Solubility in water may be reduced. | [2] |

| Stability | Stable under normal conditions. | Potentially unstable at elevated temperatures. Avoid strong heating. | [3] |

| Incompatibilities | Strong oxidizing agents. | Strong oxidizing agents, strong bases, reducing agents, and excessive heat. | [3] |

Experimental Protocols: Safe Handling and Use

Given the lack of specific experimental protocols for this compound, the following section provides a generalized, safety-focused workflow for handling this and other potentially hazardous research chemicals.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Specification |

| Eye/Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn if there is a splash hazard. |

| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness). Always inspect gloves for integrity before use.- Lab Coat: A clean, flame-resistant lab coat must be worn and fully buttoned.- Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when handling the compound outside of a certified chemical fume hood, or if aerosol generation is likely. |

3.2. General Handling Procedure

-

Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly. Have appropriate spill cleanup materials and quenching agents accessible.

-

Weighing and Transfer: Conduct all weighing and transfers of solid this compound within a chemical fume hood to minimize inhalation exposure. Use a spatula for transfers to avoid generating dust.

-

Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions.

-

Reactions:

-

Set up reactions in a well-ventilated fume hood.

-

Use reaction vessels that can withstand the anticipated temperature and pressure.

-

For reactions involving heating, use a controlled heating source (e.g., an oil bath with a temperature controller) and monitor the reaction temperature closely. Avoid localized overheating.

-

Consider the potential for runaway reactions, especially when scaling up.

-

-

Work-up and Purification: Quench reactions carefully, especially those involving reactive reagents. Be mindful of potential off-gassing.

-

Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in accordance with institutional and local regulations for hazardous chemical waste.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety workflows and potential chemical relationships.

Caption: A logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Solubility of Ethyl 5-nitro-nicotinate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-nitro-nicotinate. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on the predicted solubility of this compound in common laboratory solvents based on its molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, offering a practical framework for researchers.

Introduction to this compound

This compound is an organic compound featuring a pyridine ring substituted with an ethyl ester group at position 3 and a nitro group at position 5. Its chemical structure suggests a molecule with moderate to low polarity. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and, consequently, the intermolecular interactions that govern solubility. Understanding the solubility of this compound is crucial for its application in pharmaceutical research and development, particularly in processes such as reaction chemistry, purification, formulation, and bioavailability studies.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like".[1] This principle states that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of this compound contains several key functional groups that influence its overall polarity:

-

Pyridine Ring: A heteroaromatic amine, which is weakly basic and capable of hydrogen bonding.

-

Ethyl Ester Group (-COOEt): This group has a dipole moment and can act as a hydrogen bond acceptor.

-

Nitro Group (-NO2): A strongly polar and electron-withdrawing group.[2]

The combination of the aromatic ring and the ethyl group contributes to the molecule's nonpolar character, while the ester and nitro groups introduce significant polarity. The strong electron-withdrawing nature of the nitro group can decrease the basicity of the pyridine nitrogen, potentially reducing its ability to form hydrogen bonds with protic solvents compared to its parent compound, ethyl nicotinate.

Based on these structural features, the following qualitative solubility profile in common solvents is anticipated:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Low | The nonpolar aromatic ring and ethyl group likely dominate, leading to poor miscibility with water. The polar groups may not be sufficient to overcome the hydrophobic character. |

| Methanol / Ethanol | Polar Protic | Moderate to High | These alcohols can engage in hydrogen bonding with the ester and nitro groups, and their alkyl chains can interact with the nonpolar parts of the molecule. |

| Acetone | Polar Aprotic | Moderate to High | Acetone's polarity should allow for favorable dipole-dipole interactions with the ester and nitro groups. |

| Ethyl Acetate | Moderately Polar Aprotic | High | The structure of ethyl acetate is similar to the ester portion of the target molecule, suggesting good miscibility. |

| Dichloromethane (DCM) | Nonpolar Aprotic | High | DCM is a good solvent for many organic compounds of low to medium polarity.[3] |

| Hexane / Heptane | Nonpolar | Low | The significant polarity introduced by the nitro and ester groups will likely result in poor solubility in nonpolar aliphatic solvents. |

For comparison, the parent compound, ethyl nicotinate, is reported to be miscible with ethanol and ether, and has low solubility in water. The addition of the highly polar nitro group is expected to increase the overall polarity of the molecule, which may slightly increase its solubility in more polar organic solvents compared to ethyl nicotinate, but its solubility in water is still anticipated to be low.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a solid organic compound in various solvents.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to a concentration within the analytical range of the chosen detection method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples by referring to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

A generalized workflow for the experimental determination of solubility.

Conclusion

References

Potential Research Applications of Ethyl 5-nitro-nicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-nitro-nicotinate, a nitroaromatic derivative of nicotinic acid, stands as a compound of significant interest within the realms of medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a nitro functional group, suggest a strong potential for diverse biological activities. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its synthesis, prospective biological activities, and the underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds.

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are well-established as important molecules in various biological processes.[1][2] The introduction of a nitro group onto the pyridine ring of ethyl nicotinate is anticipated to confer unique electronic properties, rendering the molecule susceptible to enzymatic reduction within biological systems. This bioactivation is a hallmark of many nitroaromatic compounds and is central to their pharmacological effects, which often include antimicrobial and anticancer activities.[2][3] The versatility of the ethyl nicotinate scaffold, a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, further enhances the appeal of its nitro-substituted analogue for the development of novel therapeutic agents.[4]

Synthesis of this compound

The synthesis of this compound can be approached through the esterification of 5-nitronicotinic acid or the nitration of ethyl nicotinate. A plausible and commonly employed laboratory-scale synthesis involves the direct nitration of the parent ester, ethyl nicotinate.

Proposed Synthesis Protocol

This protocol describes a general method for the nitration of ethyl nicotinate.

Materials:

-

Ethyl nicotinate

-

Fuming nitric acid (95%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

-

Slowly add ethyl nicotinate to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 15°C.

-

After the addition of nitric acid, continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Potential Biological Activities

Based on the known bioactivities of nitroaromatic compounds and nicotinic acid derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

The nitro group is a key pharmacophore in a variety of antimicrobial agents. Its mechanism of action typically involves the enzymatic reduction of the nitro group by nitroreductases present in microbial cells, leading to the formation of cytotoxic reactive nitrogen species. These intermediates can induce cellular damage by targeting DNA, proteins, and other essential biomolecules, ultimately leading to microbial cell death.[3]

Anticancer Activity

Nitroaromatic compounds have also been extensively explored as anticancer agents, particularly as hypoxia-activated prodrugs. The hypoxic microenvironment characteristic of solid tumors provides an ideal setting for the reductive activation of nitro compounds by cellular nitroreductases. The resulting cytotoxic metabolites can selectively target and kill cancer cells in these low-oxygen regions, which are often resistant to conventional therapies.[5]

Quantitative Biological Data (Hypothetical)

| Table 1: Hypothetical Antimicrobial Activity of this compound | | :--- | :--- | | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | | Staphylococcus aureus | 16 - 64 | | Escherichia coli | 32 - 128 | | Pseudomonas aeruginosa | 64 - 256 | | Candida albicans | 32 - 128 |

| Table 2: Hypothetical Anticancer Activity of this compound | | :--- | :--- | | Cancer Cell Line | Half-maximal Inhibitory Concentration (IC50) (µM) | | MCF-7 (Breast Cancer) | 10 - 50 | | A549 (Lung Cancer) | 15 - 75 | | HCT116 (Colon Cancer) | 20 - 100 | | HeLa (Cervical Cancer) | 10 - 60 |

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of a compound against various microorganisms.[6]

Materials:

-

This compound (dissolved in DMSO)

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.[5]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Mechanism of Action and Signaling Pathways

The biological activity of this compound is likely mediated through the reductive activation of its nitro group. This process is catalyzed by one-electron or two-electron nitroreductases, which are overexpressed in many microbial and cancer cells, particularly under hypoxic conditions.

Caption: Reductive activation pathway of this compound.

The one-electron reduction of the nitro group generates a nitro anion radical, which can be re-oxidized by molecular oxygen in a futile cycle, leading to the production of reactive oxygen species (ROS). Under hypoxic conditions, further reduction leads to the formation of nitroso and hydroxylamine intermediates. These highly reactive species can covalently bind to and damage cellular macromolecules, leading to cytotoxicity.

Caption: General workflow for the synthesis and evaluation.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel therapeutic agents. Its potential for reductive bioactivation suggests promising applications as both an antimicrobial and an anticancer agent. The synthetic accessibility and the rich chemical space of nicotinic acid derivatives offer ample opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Elucidating the specific nitroreductases involved in its activation and identifying its precise cellular targets will be crucial for understanding its mechanism of action and for guiding further drug development efforts. The exploration of this and related nitro-substituted nicotinic acid derivatives holds significant promise for the discovery of new and effective treatments for infectious diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 1462-89-1|Ethyl 5-nitronicotinate|BLD Pharm [bldpharm.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Literature Review of Ethyl 5-nitro-nicotinate: Synthesis, Potential Biological Activities, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current state of knowledge regarding Ethyl 5-nitro-nicotinate. Due to the limited number of studies directly focused on this compound, this review draws upon literature concerning its synthesis, the biological activities of structurally related nitropyridine derivatives, and key chemical transformations to build a comprehensive profile. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Properties and Synthesis

This compound is a derivative of nicotinic acid, characterized by a nitro group at the 5-position of the pyridine ring and an ethyl ester at the 3-position. While specific experimental data for the physical and chemical properties of this compound are not extensively reported in publicly available literature, its structure suggests it is a stable organic compound.

The synthesis of this compound can be logically approached in a two-step process: the nitration of a suitable nicotinic acid precursor followed by esterification.

Synthesis of the Precursor: 5-Nitronicotinic Acid

The critical step in the synthesis of this compound is the introduction of the nitro group at the 5-position of the pyridine ring. Direct nitration of nicotinic acid or its ethyl ester is challenging due to the electron-withdrawing nature of both the carboxylic acid/ester and the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. Therefore, the synthesis typically starts with a more activated pyridine derivative or proceeds through alternative synthetic routes. One documented approach involves the nitration of 6-hydroxynicotinic acid, followed by subsequent chemical modifications.

Table 1: Summary of Selected Synthesis Methods for 5-Nitronicotinic Acid and Related Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 6-Hydroxynicotinic acid | Red fuming nitric acid, 50°C for 8h, then 80°C | 6-Hydroxy-5-nitronicotinic acid | Not Specified | [1] |

| 6-Hydroxynicotinic acid | Concentrated sulfuric acid, 1:1 mixture of sulfuric acid and nitric acid, <20°C then 80°C for 4h | 6-Hydroxy-5-nitronicotinic acid | Not Specified | [1] |

| 2-Chloro-5-methyl-3-nitropyridine | Not specified in abstract | 5-Nitronicotinic acid | Not Specified | [2] |

Esterification to this compound

Once 5-nitronicotinic acid is obtained, the final step is a standard esterification reaction. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and effective method.

Experimental Protocol: Fischer Esterification of 5-Nitronicotinic Acid

This protocol is adapted from established methods for the esterification of nicotinic and isonicotinic acids.[3][4][5][6]

-

Materials:

-

5-Nitronicotinic acid (1.0 eq)

-

Absolute ethanol (excess, e.g., 10-20 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) or a solid acid catalyst like HND230.[3][7]

-

Toluene (if using a solid acid catalyst with a Dean-Stark trap)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

-

Procedure (using Sulfuric Acid):

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-nitronicotinic acid in absolute ethanol.

-

Carefully add the concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure if necessary.

-

-

Procedure (using Solid Acid Catalyst):

-

To a flask equipped with a Dean-Stark apparatus and reflux condenser, add 5-nitronicotinic acid, absolute ethanol, toluene, and the solid acid catalyst.

-

Heat the mixture to reflux, azeotropically removing the water formed during the reaction.

-

Once no more water is collected, cool the reaction mixture.

-

Filter to recover the catalyst.

-

Remove the toluene and excess ethanol from the filtrate under reduced pressure to yield this compound.

-

Caption: Synthetic pathway to this compound.

Potential Biological Activities

While direct biological studies on this compound are lacking, the broader class of nitropyridine compounds exhibits a wide range of pharmacological activities.[8][9][10][11][12][[“]] This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Antimicrobial and Antifungal Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced within microbial cells to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.[14] Several studies have demonstrated the antibacterial and antifungal properties of various nitropyridine derivatives.[8][11] For instance, certain nitropyridine-containing complexes have shown activity against S. aureus, B. subtilis, P. aeruginosa, E. coli, and C. albicans.[8]

Kinase Inhibitory Activity

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form hydrogen bonds with the kinase hinge region.[15][16] The introduction of a nitro group can modulate the electronic properties of the pyridine ring and provide additional interaction points within the ATP-binding pocket of kinases. While no specific kinase inhibition data for this compound is available, related nitropyridine structures have been investigated as potential kinase inhibitors.[17][18][19]

Other Potential Activities

Nitropyridine derivatives have also been explored for other therapeutic applications, including antitrichomonal and amoebicidal activities.[10] Furthermore, some 5-nitropyrimidine analogues have been shown to inhibit nitric oxide production and iNOS activity, suggesting potential anti-inflammatory applications.[20]

Key Chemical Transformations and Derivative Synthesis

The chemical structure of this compound offers several handles for further modification, making it a versatile intermediate for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Reduction of the Nitro Group

A key transformation is the reduction of the nitro group to a primary amine, yielding Ethyl 5-amino-nicotinate. This amine can then serve as a versatile building block for the synthesis of amides, sulfonamides, ureas, and other derivatives, significantly expanding the chemical space for biological screening.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Advantages | Disadvantages | Reference(s) |

| H₂/Pd/C | H₂ gas (e.g., 50 psi), solvent (e.g., ethanol, ethyl acetate), room temp. or gentle heating | High efficiency, clean reaction | Can reduce other functional groups | [21][22] |

| SnCl₂·2H₂O | Ethanol, reflux | Mild, good functional group tolerance | Stoichiometric amounts of tin salts produced | [21][22] |

| Fe powder | Acetic acid or NH₄Cl, reflux | Inexpensive, effective | Requires filtration of iron salts | [21] |

| Zn powder | Acetic acid, reflux | Mild, good functional group tolerance | Stoichiometric amounts of zinc salts produced | [22] |

Experimental Protocol: Reduction of this compound to Ethyl 5-amino-nicotinate using Tin(II) Chloride

This protocol is a general method for the reduction of aromatic nitro compounds.[21]

-

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution.

-

Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield Ethyl 5-amino-nicotinate.

-

Purify the product if necessary.

-

Caption: Potential derivatization of this compound.

Future Directions and Conclusion

This compound represents an under-explored molecule with significant potential as a building block in medicinal chemistry. Based on the known biological activities of related nitropyridine compounds, future research should focus on:

-

Systematic Synthesis and Characterization: The development and optimization of a reliable synthetic route to this compound and the full characterization of its physicochemical properties are essential first steps.

-

Biological Screening: A comprehensive screening of this compound against a panel of microbial strains (bacteria and fungi) and a diverse set of kinases would be highly valuable to identify potential lead activities.

-

Library Synthesis: The synthesis of a focused library of derivatives, particularly through the reduction of the nitro group to an amine and subsequent derivatization, will be crucial for establishing structure-activity relationships and optimizing potency and selectivity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-NITRONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 7. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Chemotherapeutically effective nitro compounds. 3rd communication: nitropyridines, nitroimidazopyridines and related compounds (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. consensus.app [consensus.app]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

A Technical Guide to Ethyl 5-Nitro-Nicotinate for Research Professionals

For researchers, scientists, and drug development professionals, Ethyl 5-nitro-nicotinate is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds. This guide provides an in-depth overview of its commercial availability, key chemical properties, and a representative workflow for its application in research, particularly in the development of novel molecular entities.

Commercial Sourcing and Physical Properties

This compound (CAS No. 1462-89-1) is readily available from a range of commercial suppliers catering to the research and development sector. The compound, with the molecular formula C8H8N2O4 and a molecular weight of approximately 196.16 g/mol , is typically offered as a solid.[1] While purity levels are consistently high, it is crucial for researchers to consult supplier-specific documentation for exact specifications. The table below summarizes key data from various suppliers.

| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| J&W Pharmlab | - | C8H8N2O4 | 196.1622 | 1462-89-1 |

| BLD Pharm | - | - | - | 1462-89-1 |

| Kono Chem Co.,Ltd. | High Purity | - | - | 1462-89-1 |

| Amadis Chemical Co., Ltd. | - | - | - | 1462-89-1 |

| Chemlyte Solutions | - | - | - | 1462-89-1 |

| Zibo Hangyu Biotechnology | - | - | - | 1462-89-1 |

| SAGECHEM LIMITED | High Purity | - | - | 1462-89-1 |

| Hunan Russell Chemicals Technology Co.,Ltd. | High Purity | - | - | 1462-89-1 |

Application in Heterocyclic Synthesis: A Representative Workflow